o-Tolidine

説明

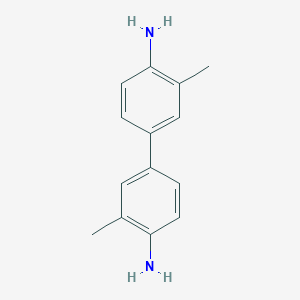

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-amino-3-methylphenyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIURNJTPRWVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41766-75-0 (di-hydrofluoride), 612-82-8 (di-hydrochloride), 7563-59-9 (unspecified hydrochloride) | |

| Record name | Orthotolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024059 | |

| Record name | 3,3'-Dimethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethylbenzidine appears as white to reddish crystals or crystalline powder or a light tan powder. (NTP, 1992), White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH], COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES., White to reddish crystals or powder., White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.] | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

392 °F at 760 mmHg (NTP, 1992), 300 °C, 392 °F, 572 °F | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

137 °C, 244 °C, 471 °F | |

| Record name | o-Tolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1,300 mg/L at 25 °C, Soluble in alcohol, ether, dilute acids, Solubility in water, g/100ml at 25 °C: 0.13 (poor), 0.1% | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1 (NTP, 1992), 1.234 g/cu cm, 1.2 g/cm³, 1 | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000001 [mmHg], 1x10-6 mmHg (est) | |

| Record name | o-Tolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless; in technical grades also brownish flakes, White to reddish crystals or powder [Note: Darkens on exposure to air] | |

CAS No. |

119-93-7 | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Tolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthotolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Dimethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bi-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HLO2IV6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzidine, 3,3'-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DD12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

264 to 268 °F (NTP, 1992), 129-131 °C, MP: 264 °F, 131-132 °C, 264 °F | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/151 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Tolidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanistic Investigations of O Tolidine Reactions

Oxidation Mechanisms of o-Tolidine

Electrochemical Oxidation Studies

Role in Polymerization Processes

Formation of Poly(this compound) Films

Poly(this compound) (POT) films can be synthesized through both electrochemical and chemical oxidative polymerization methods. Electrochemical polymerization is a common approach, typically performed under cyclic voltammetric conditions in aqueous acidic solutions, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) scispace.comscientific.netaip.orgtandfonline.comtandfonline.com. During this process, a polymeric film is deposited on the working electrode, which can be made of materials like indium tin oxide (ITO) or platinum scispace.comscientific.nettandfonline.com. For instance, POT thin films have been electrosynthesized on ITO-coated glass electrodes by scanning potentials between -0.15 and 0.85 V/SCE with a scan rate of 20 mV/s scispace.com. Another method involves applying a fixed potential (e.g., 0.8 V/SCE) for a period to initiate polymerization scispace.com. The growth of these films is often monitored by observing the increase in cyclic voltammetry (CV) curve heights with the number of cycles, indicating the formation of conducting polymer films tandfonline.com.

Chemical oxidative polymerization of this compound can be achieved using oxidants like ammonium (B1175870) peroxydisulfate (B1198043) or potassium dichromate in acidic aqueous solutions scientific.netmdpi.comjournalijar.com. For example, the chemical synthesis of poly(this compound)–emeraldine (B8112657) salt (POT-ES) involves adding a solution of potassium dichromate in H₂SO₄ to an this compound solution in H₂SO₄, leading to a color change from orange to dark green and the formation of a green precipitate mdpi.com. The resulting polymers can have molar masses ranging from 1000 to 12600 g mol⁻¹ scientific.net. Spectroscopic techniques, including UV-Visible, FT-Raman, and FTIR spectroscopies, are employed to characterize the electrosynthesized films, revealing the presence of imine and amine units within the POT structure scispace.com.

Influence of Electrolytes and Dopants on Polymer Properties

The properties of poly(this compound) films are significantly influenced by the nature of electrolytes and the incorporation of various dopants. The type and concentration of the supporting electrolyte, such as HCl or H₂SO₄, play a crucial role in the electropolymerization process and the electrochemical characteristics of the resulting polymer films scispace.comtandfonline.com.

Dopants, particularly inorganic salts, can be introduced to modify the electrical and optical properties of POT. For instance, binary dopants like ZrOCl₂/AgI have been used to enhance the DC conductivity of chemically synthesized POT, with significant improvements observed upon doping scirp.org. Similarly, the doping of POT with cobalt chloride (CoCl₂) has been shown to increase the intensity of absorption and decrease the optical energy gaps of the polymer films eujournal.org. This decrease in the energy gap suggests that doped films are more efficient at absorbing high-energy light .

The optical energy gap values for poly(this compound) films can decrease with increasing doping concentrations, as illustrated by studies on poly(this compound)-MWCNT (multi-walled carbon nanotube) composites.

| Film Composition | Optical Energy Gap (eV) | Reference |

| Pure Poly(this compound) | 3.9 | |

| Poly(this compound)-MWCNT (5% doping) | 2.8 |

Furthermore, the use of secondary dopants, such as formic acid, can lead to a substantial enhancement in the electrical conductivity of poly(this compound) intrinsically doped with camphor (B46023) sulfonic acid (POT-CSA), increasing conductivity by up to three orders of magnitude scientific.net. During the anodic oxidation of the monomer, doping ions (anions) are incorporated into the polymer, and their nature directly influences the properties of the conducting polymers tandfonline.com.

Chemical Oxidation Kinetics and Mechanisms

The chemical oxidation of this compound has been a subject of extensive kinetic and mechanistic investigations, particularly concerning its reactions with strong oxidizing agents.

Reaction with Oxidizing Agents (e.g., Sodium Dichromate, Permanganate)

Sodium Dichromate (Cr(VI)) : The oxidation kinetics of this compound by Cr(VI) has been studied using both spectrophotometric (at 640 nm) and iodometric methods in aqueous acidic media, including sulfuric acid and nitric acid ijsrp.orgjocpr.comresearchgate.net. This reaction exhibits complex kinetic behavior ijsrp.org. The oxidation of this compound by Cr(VI) can yield an azo compound, such as dimethyl azobenzene (B91143) ijsrp.orgijsr.net. Research indicates that the oxidation process may proceed through two distinct routes, both of which lead to the formation of a colored product ijsr.net.

Potassium Permanganate (B83412) (KMnO₄) : this compound undergoes oxidation when treated with concentrated potassium permanganate under hot conditions askfilo.com. This reaction results in the formation of o-Carboxylic acid (2-Carboxytoluene) askfilo.com. Mechanistically, the amine group (-NH₂) in this compound is oxidized to a carboxylic acid (-COOH) group, while the methyl group (-CH₃) typically remains intact during this oxidation process askfilo.com.

Consecutive Reaction Mechanisms

The oxidation of this compound by Cr(VI) is often described as following a consecutive reaction mechanism jocpr.comresearchgate.netjocpr.com. This is evidenced by the observation that the absorbance at 640 nm, used to monitor the reaction, passes through a maximum over time, indicating a multi-step process where an intermediate colored product is formed before potentially undergoing further decomposition jocpr.com. In some instances, the decomposition of this colored product can be slow .

Influence of Reaction Parameters (e.g., pH, Ionic Strength)

The kinetics and mechanisms of this compound oxidation are sensitive to various reaction parameters, including pH and ionic strength.

pH : The reaction rate of this compound oxidation by Cr(VI) can exhibit a complex dependence on the hydrogen ion concentration ([H⁺]) ijsrp.orgjocpr.comresearchgate.net. For certain oxidation reactions, such as with N-chlorobenzene sulfonamide, the rate of reaction increases with an increase in [H⁺] ijsrp.orgijsr.net. In the context of this compound's reaction with chlorine, the reaction rate is pH-dependent, reaching its maximum in the pH range of 7.0 to 8.0 lamotte.com.

Ionic Strength : The effect of ionic strength on the oxidation rate of this compound varies depending on the specific oxidant. For reactions involving sodium dichromate or sodium-N-chlorobenzene sulfonamide, the variation of ionic strength has been reported to have a negligible effect on the reaction rate ijsrp.orgjocpr.comijsr.net. However, in the periodate (B1199274) oxidation of this compound, the reaction rate increases with increasing ionic strength ijsr.net.

Oxidative Degradation Pathways in Environmental Contexts

This compound is notably utilized as an indicator for the determination of chlorine levels in water, which inherently involves its oxidative degradation fishersci.caresearchgate.net. This application highlights a key environmental degradation pathway: its reaction with chlorine. The interaction of this compound with chlorine in water leads to the formation of a colored product, enabling the quantification of residual chlorine lamotte.comresearchgate.net.

Studies on the determination of chlorine with this compound in greywater have revealed that the reaction rate is slower in such matrices, and the samples themselves are unstable, with chlorine concentrations diminishing within two hours of storage at 4°C in dark conditions researchgate.net. This instability and slower reaction rate in complex environmental matrices suggest that organic matter present in greywater can influence the oxidative degradation of this compound. The observed decrease in chlorine concentration over time further implies that this compound, or its reaction products, may undergo further oxidative processes or interactions within the environmental context, leading to its degradation.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•−). These highly reactive species can mineralize a wide range of recalcitrant organic pollutants, including this compound.

UV/Persulfate Systems and Radical Mechanisms (Sulfate and Hydroxyl)

The degradation of this compound (often referred to as o-toluidine (B26562), OT, in some studies due to its similar chemical structure and degradation pathways, though this compound is 3,3'-dimethylbenzidine) can be effectively achieved using UV/persulfate (PS) activated systems. This process relies on the generation of potent oxidizing radicals. The primary oxidation mechanism is attributed to the formation of both sulfate and hydroxyl radicals. nih.gov

Sulfate radicals (SO₄•−) are characterized by a high oxidation potential, ranging from 2.5 to 3.1 V, and possess a relatively longer lifetime (30–40 μs) compared to hydroxyl radicals (<1 μs). uni.luuni.lu In UV/persulfate systems, UV irradiation activates persulfate to produce these sulfate radicals. uni.lu The reactivity of these radicals is influenced by pH; SO₄•− is typically the predominant radical under acidic conditions (pH < 7.0), while it can convert to hydroxyl radicals as the pH increases. uni.lu

Studies have shown that this compound degradation in UV/PS systems follows pseudo-first-order kinetics. nih.gov Optimal degradation efficiency, reaching up to 90% over a 1-hour period, is observed under neutral pH conditions. nih.gov Conversely, the presence of saline or strongly saline media can partially inhibit the removal of this compound, suggesting a competitive reaction or scavenging effect of chloride ions on the radicals. nih.gov

Table 1: this compound Degradation in UV/Persulfate System

| Parameter | Condition | Degradation Extent (%) | Reaction Time (min) | Notes | Source |

| System Type | UV254/Persulfate | Up to 90 | 60 | Pseudo-first order kinetics | nih.gov |

| Initial pH | Neutral | Enhanced | N/A | Partial inhibition in saline conditions | nih.gov |

Ozonation and Catalytic Ozonation (TiO₂/O₃, UV/O₃/H₂O₂)

Ozonation, particularly when combined with catalysts or UV irradiation, proves to be an effective method for the degradation and mineralization of this compound. The TiO₂/O₃ process, for instance, has been investigated for its ability to degrade o-toluidine (OT). wikipedia.org A proposed radical mechanism for the TiO₂/O₃ system involves the initial formation of a superoxide (B77818) radical anion (O₃•−) which then leads to the generation of hydroxyl radicals. wikipedia.orgnih.gov

The efficiency of this compound removal in the TiO₂/O₃ process is positively influenced by the catalyst amount. Increasing the TiO₂ dose from 0.6 to 1.2 g L⁻¹ can enhance removal efficiency from 80.5% to 93.5%. For catalytic ozonation (O₃/TiO₂), a neutral pH (pH=7) is found to be optimal, achieving a 96% degradation efficiency within 60 minutes, which is superior to ozonation alone (89.5%). wikipedia.org Furthermore, the chemical oxygen demand (COD) removal significantly improves from 47.5% with ozonation alone to 73% with O₃/TiO₂ after 90 minutes. wikipedia.org

Table 2: this compound Degradation and COD Removal in Ozonation Processes

| Process | Degradation Efficiency (40 min) (%) | COD Removal Efficiency (120 min) (%) | Optimal pH | Source |

| UV/O₃/H₂O₂ | 100 | 82.5 | 10 | fishersci.com |

| UV/O₃ | 90.7 | 70.2 | 11 | fishersci.com |

| O₃/H₂O₂ | 89.5 | 65.5 | 9 | fishersci.com |

| O₃ | 85.5 | 57 | 9 | fishersci.com |

| TiO₂/O₃ | 96 (60 min) | 73 (90 min) | 7 | wikipedia.org |

| O₃ (alone) | 89.5 (60 min) | 47.5 (90 min) | N/A | wikipedia.org |

Electrochemical Mineralization (BDD, Ti/Pt, MMO anodes)

Electrochemical mineralization offers another robust approach for degrading this compound in aqueous solutions. Studies have compared the effectiveness of various anode materials, including titanium/platinum (Ti/Pt), mixed metal oxide (MMO), and boron-doped diamond (BDD) anodes. fishersci.cafishersci.cawikipedia.org

The boron-doped diamond (BDD) anode consistently demonstrates superior efficiency for the mineralization of this compound compared to both Ti/Pt and MMO anodes. fishersci.cafishersci.cawikipedia.org This enhanced performance of BDD anodes is attributed to their capability to generate large quantities of weakly adsorbed hydroxyl radicals, which directly react with and oxidize organic compounds, leading to their mineralization. nih.gov

Key operational parameters influencing the total organic carbon (TOC) removal efficiency in electrochemical processes are current density and stirring speed. fishersci.cafishersci.cawikipedia.org For instance, with a BDD anode, TOC removal efficiency can increase from 54.6% at a current density of 25 mA/cm² to 79.9% at 125 mA/cm² over a 150-minute processing time. fishersci.cafishersci.cawikipedia.org Similarly, increasing the stirring speed from 0 rpm to 1000 rpm can improve TOC removal from 51.5% to 79.1% within the same timeframe. fishersci.cafishersci.cawikipedia.org In contrast, Ti/MMO anodes generally exhibit lower organic load removal and mineralization degrees compared to BDD. nih.gov

Table 3: TOC Removal Efficiency of this compound by Electrochemical Mineralization (BDD Anode)

| Parameter | Condition | TOC Removal Efficiency (%) (150 min) | Source |

| Current Density | 25 mA/cm² | 54.6 | fishersci.cafishersci.cawikipedia.org |

| 125 mA/cm² | 79.9 | fishersci.cafishersci.cawikipedia.org | |

| Stirring Speed | 0 rpm | 51.5 | fishersci.cafishersci.cawikipedia.org |

| 1000 rpm | 79.1 | fishersci.cafishersci.cawikipedia.org |

Biological Degradation Mechanisms (e.g., Fungal Metabolism)

Biological degradation offers an environmentally benign alternative for the removal of this compound, particularly through the metabolic activities of microorganisms like fungi. These processes often involve enzymatic transformations that lead to the detoxification or mineralization of the compound.

Hydroxylation and Conversion to Derivatives

Fungi, such as the ascomycete Nectriella pironii, have demonstrated the ability to effectively eliminate this compound from growth media. nih.gov During the fungal metabolic process, this compound undergoes hydroxylation and/or conversion into various derivatives. nih.govalfa-chemistry.com This initial step of oxygenation, specifically hydroxylation of the aromatic nucleus, is a common strategy employed by microorganisms to increase the oxidation status of aromatic compounds, making them more susceptible to further degradation.

Specific derivatives identified during fungal degradation include acetyl o-toluidine (m/z 150.2) and n-hydroxy-o-toluidine (m/z 124). nih.gov In some cases, monooxygenases are involved in converting monohydroxylated aromatic intermediates into dihydroxy intermediates. Fungi are also known to transform hydrophobic compounds into more hydrophilic products, including hydroxylated products and their corresponding sugar conjugates, facilitating their excretion or further processing. Another identified derivative during fungal growth is 3,3'-dihydroxybenzidine. nih.gov

Enzyme Involvement (Laccase, Cytochrome P450)

The biological transformation of this compound by fungi is significantly mediated by specific enzymatic systems, primarily laccases and cytochrome P450 monooxygenases. The involvement of both laccase and cytochrome P450 in the biotransformation of this compound by Nectriella pironii has been confirmed. nih.govalfa-chemistry.com N. pironii is recognized as an efficient producer of laccase.

Research indicates that laccase activity increases in the presence of this compound. For example, after 72 hours of incubation with N. pironii, laccase activity reached its highest levels (22.8 and 52.7 U mg protein) in cultures containing 10 and 50 mg L⁻¹ this compound, respectively, compared to a control (14 U mg protein).

Similarly, in the white-rot fungus Trametes hirsuta AH28-2, exposure to o-toluidine leads to increased laccase activity and the differential expression of cytochrome P450s (CYP450s). Two specific Zn₂Cys₆-type transcription factors, TH8421 and TH4300, were found to be upregulated and capable of directly binding to o-toluidine, promoting the formation of heterodimers. The silencing of these transcription factors resulted in a decrease in the transcriptional levels and activities of laccase enzymes (LacA and LacB) upon this compound exposure, indicating their regulatory role. These transcription factors also directly enhanced CYP450 expression, highlighting a coordinated enzymatic response.

While cytochrome P450 monooxygenases may play a role in the initial stages of this compound degradation by N. pironii, their involvement appears to decrease in later stages of the process. Fungal cytochrome P450 monooxygenases are broadly recognized for their crucial roles in degrading various recalcitrant aromatic compounds. Ligninolytic enzymes, such as laccases, are also highly effective in the degradation of numerous toxic compounds.

Table 4: Enzyme Activity in Fungal Degradation of this compound by Nectriella pironii

| Enzyme | This compound Concentration (mg L⁻¹) | Incubation Time (h) | Laccase Activity (U mg protein⁻¹) | Source |

| Laccase | 10 | 72 | 22.8 | |

| 50 | 72 | 52.7 | ||

| Control | 72 | 14 |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of o-Tolidine and its Derivatives

This compound (3,3'-dimethylbenzidine), a colorless compound that may appear as white to reddish crystals or powder and darkens on exposure to air nih.govwikipedia.org, and its derivatives are extensively characterized using a range of spectroscopic techniques. These methods provide crucial insights into their molecular structures, electronic properties, and reaction mechanisms.

UV-Vis Spectroscopy in Reaction MonitoringUltraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring reactions involving this compound and its derivatives, offering qualitative and quantitative information through the absorption of light by electronic transitionsmt.comsolubilityofthings.com. This compound has been historically employed as a reagent or indicator in analytical chemistry, notably for the determination of chlorine levels in waterwikipedia.org.

The oxidative reaction of this compound, particularly with hydrogen peroxide (H₂O₂), leads to the formation of a characteristic blue-colored dye. This reaction has been investigated using optical (UV-Vis) spectroscopy, revealing the presence of a meriquinoidic structure for the blue dye nih.gov. This meriquinoidic form exists in equilibrium with an unstable radical compound nih.gov. The equilibrium can be influenced by factors such as ethylene (B1197577) glycol, which shifts it towards higher radical concentrations, while naphthene derivatives can stabilize the meriquinoidic structure, leading to a decrease in radical concentration nih.gov.

Poly(this compound) (POT), a polymer synthesized from this compound, exhibits distinct UV-Vis absorption bands. Undoped POT typically shows two prominent absorption bands at approximately 312 nm and 592 nm ijraw.com. These bands are attributed to π-π* electronic transitions within the polymer backbone and transitions involving quinoid ring structures, respectively ijraw.com. The optical properties of POT can be modulated through doping; for instance, doping with ferrous sulfate (B86663) affects these absorption spectra, with observed changes in absorbance as the doping concentration increases tandfonline.com.

Copolymerization studies involving this compound with other aromatic amines also leverage UV-Vis spectroscopy for characterization. In such copolymers, a hypsochromic shift (a shift to shorter wavelengths), for example, from 550 nm in an this compound copolymer to 450 nm in a p-toluidine (B81030) copolymer, suggests a reduction in the extent of conjugation and a corresponding increase in the band gap imt.si. Furthermore, in situ UV-Vis spectroelectrochemical studies have been instrumental in monitoring the homopolymerization of this compound and its electrocopolymerization processes scirp.org. These studies allow for the observation of absorption bands that provide valuable insights into the formation of transient intermediates during the reaction scirp.org. UV-Vis spectroscopy is also utilized to determine the bandgaps of poly(this compound) and its composites, such as those formed with titanium dioxide (TiO₂), where POT+TiO₂ composites have shown higher bandgaps compared to pure TiO₂ nanoient.org.

Table 1: Characteristic UV-Vis Absorption Bands of Poly(this compound)

| Compound/State | Wavelength (nm) | Assignment/Transition | Reference |

| Undoped Poly(this compound) | 312 | π-π* transitions | ijraw.com |

| Undoped Poly(this compound) | 592 | Quinoid ring transitions | ijraw.com |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) StudiesInfrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopies are indispensable for elucidating the detailed molecular structure and bonding characteristics of this compound and its derivatives.

IR Spectroscopy: IR spectroscopy is widely employed to characterize the structural features of poly(this compound) synthesized through various methods, including chemical and electrochemical oxidative polymerization scientific.netresearchgate.net. IR analysis confirms specific coupling pathways, such as N–C linkages formed during polymerization, and identifies the presence of quinonoid rings within the polymer structure scientific.netresearchgate.net. Additionally, it provides evidence for hydrogen bonding interactions involving NH groups in the polymeric products scientific.netresearchgate.net.

Characteristic IR absorption bands for poly(this compound) include an intense peak around 1126 cm⁻¹, which is indicative of conductive POT and is associated with charge delocalization across the polymer backbone tandfonline.com. The intensity and sharpness of this band increase with higher doping concentrations tandfonline.com. In copolymers formed from o-phenylenediamine (B120857) and o/p-toluidine, a notable decrease in the intensity of the band at 1005 cm⁻¹, corresponding to -CH₃ bending vibrations, is observed imt.si. For composites of poly(this compound) with inorganic materials like TiO₂, FTIR spectra reveal characteristic peaks for the inorganic component (e.g., Ti-O-Ti stretching at 3749 cm⁻¹ and 604 cm⁻¹) along with additional peaks confirming the presence of the aromatic amine (e.g., N-H stretching at 3619 cm⁻¹) from the poly(this compound) component nanoient.org. IR spectroscopy has also been used to characterize charge-transfer complexes, such as those formed between this compound and iodine in polystyrene composites scialert.net.

NMR Spectroscopy: NMR spectroscopy provides atomic-level structural information, including connectivity and stereochemistry. Studies on derivatives of this compound (3,3'-dimethylbenzidine) are available. For instance, the ¹H and ¹³C NMR spectra of N,N'-bis-formyl-o-tolidine have been thoroughly assigned nih.gov. These studies have revealed the presence of cis and trans isomers in solution, arising from restricted rotation around the C-N amide bond, with the cis-isomer typically predominating in the equilibrium mixture nih.gov. Furthermore, NMR spectroscopy, including ¹HNMR and ¹³CNMR, has been utilized in the structural analysis of Schiff base ligands that incorporate this compound in their molecular framework researchgate.net.

Theoretical and Computational Chemistry ApproachesTheoretical and computational chemistry, particularly Density Functional Theory (DFT), complement experimental spectroscopic studies by providing insights into the electronic structure, properties, and reactivity of this compound and its derivatives at a molecular level.

First-Principle Studies of Oxidation Reactions

First-principle studies provide fundamental insights into the oxidation pathways of chemical compounds like this compound. Investigations into the oxidation of this compound have revealed complex mechanisms influenced by various factors, including the oxidizing agent and environmental conditions. For instance, the oxidation of this compound can involve the formation of a blue-colored dye in aqueous solution when reacted with hydrogen peroxide in the presence of peroxidase. This blue dye is proposed to have a meriquinoidic structure, which exists in equilibrium with an unstable radical compound. nih.gov Upon acidification (pH < 3), the 2-electron oxidation product of this compound forms a yellow-colored protonated species, characterized by a distinct absorption maximum at 438 nm. rsc.org

In reactions involving chlorite, the oxidation of this compound proceeds via in situ generated Feᴵⱽ=O intermediates. This process predominantly leads to the formation of chlorate (B79027) (ClO₃⁻) through an oxygen atom transfer pathway. acs.org Analysis of the oxidized this compound products using Electrospray Ionization Mass Spectrometry (ESI-MS) has identified signals corresponding to the initial this compound, a partially oxidized product, and a fully oxidized product, indicating a stepwise oxidation process. acs.org

Electrochemical oxidation studies of this compound have demonstrated that the reaction mechanism is highly dependent on the pH of the solution. Different pH ranges (acidic, neutral, and alkaline) correspond to distinct oxidation mechanisms, including the E (electron transfer), ECDispE (electron transfer, chemical reaction, disproportionation, electron transfer), and ECE (electron transfer, chemical reaction, electron transfer) mechanisms. researchgate.net

Quantum Chemical Simulations of Reaction Mechanisms

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate reaction mechanisms involving this compound. These computational approaches allow for detailed analysis of molecular geometries, charge distributions, and potential energy surfaces, providing a theoretical framework to understand reaction pathways.

For example, quantum chemical simulations have been applied to study the formation of charge-transfer (CT) complexes involving this compound as a π-donor. When this compound interacts with π-acceptors such as 3,5-dinitrobenzoic acid (DNB) and 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ), 1:1 charge-transfer complexes are formed. researchgate.net Computational analysis of the molecular geometry, Mulliken charges, and molecular electrostatic potential surfaces of the reactants and the resulting complexes is crucial for assigning the specific charge-transfer pathway. researchgate.net This detailed computational insight complements experimental spectroscopic studies, providing a comprehensive understanding of the electronic interactions and structural changes during complexation. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties

The prediction of Nonlinear Optical (NLO) properties of compounds containing this compound is a significant area of research, often relying on advanced computational chemistry techniques. NLO materials are vital for various optoelectronic applications, including optical switching, data storage, and frequency conversion. frontiersin.orgipme.ru

Computational chemical modeling, typically using DFT methods such as WB97XD/6-31+G(d,p), is employed to optimize molecular geometries, determine electronic structures, and calculate key NLO parameters like HOMO-LUMO energies, polarizability (α), and hyperpolarizability (β and γ). frontiersin.orgresearchgate.netnih.gov Studies on Schiff base ligands incorporating this compound have demonstrated promising NLO characteristics. For instance, certain Schiff base compounds containing this compound have exhibited significantly higher hyperpolarizability values compared to reference materials like urea. researchgate.net

The NLO properties of these this compound-containing compounds are often evaluated experimentally using techniques such as diffraction patterns (DPs) and the Z-scan method, which measure parameters like the nonlinear refractive index (n₂). For a synthesized Schiff base ligand (compound Z1) containing this compound, a nonlinear refractive index (n₂) as high as 3.03 × 10⁻¹¹ m² W⁻¹ has been reported. researchgate.net These findings highlight the potential of this compound derivatives in the design of novel NLO materials.

The following table summarizes the hyperpolarizability values for Schiff base compounds containing this compound, relative to urea, as reported in theoretical studies. researchgate.net

Table 1: Relative Hyperpolarizability (β) of Schiff Base Compounds Containing this compound researchgate.net

| Compound | Relative Hyperpolarizability (β) compared to Urea |

| Compound 1 | 40.6 times greater |

| Compound 2 | 34.2 times greater |

| Compound 3 | 34.6 times greater |

| Compound 4 | 35.4 times greater |

| Compound 5 | 29.1 times greater |

Biological Interactions and Toxicological Mechanisms

Genotoxicity and DNA Damage Mechanisms

Metal-Mediated DNA Damage (e.g., Cu(II) involvement)

Research indicates that metabolites of o-tolidine are capable of inducing DNA damage in the presence of specific metal ions, notably copper(II) (Cu(II)). A major metabolite, 4-amino-3-methylphenol (B1666317), has been shown to cause DNA damage when Cu(II) is present. The primary sites of DNA cleavage observed in these interactions are thymine (B56734) and cytosine residues fishersci.cactdbase.org.

Role of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) play a critical role in the oxidative cellular damage induced by this compound. Metabolites of this compound are known to produce ROS, leading to oxidative stress within cells wikidata.orgfishersci.it. Studies have demonstrated oxidative DNA damage induced by this compound metabolites in various biological systems, including cultured human cells (HL-60), calf thymus DNA, and specific DNA fragments derived from key genes involved in carcinogenesis, such as the c-Ha-ras oncogene and the p53 tumor-suppressor gene wikidata.orgfishersci.it.

The generation of ROS from industrial chemicals, including this compound metabolites, is a recognized contributor to carcinogenesis ctdbase.orgfishersci.fiwikipedia.org. Specifically, the oxidation of 4-amino-3-methylphenol leads to the formation of the aminomethylphenoxyl radical, which then reacts with molecular oxygen (O2) to produce superoxide (B77818) (O2•−) and subsequently H2O2 nih.gov. The reactive species formed through the interaction of H2O2 with Cu(I) are implicated in the resulting DNA damage nih.gov. Oxidative stress is considered to be a crucial factor in the development of urinary cancer associated with this compound exposure wikipedia.org. Furthermore, the this compound metabolite N-acetyl-4-amino-m-cresol has been identified as a generator of ROS wikipedia.org.

Biomarkers of DNA Damage (e.g., γ-H2AX formation)

The assessment of DNA damage induced by this compound often involves the use of specific biomarkers, with γ-H2AX (phosphorylated histone H2AX) being a prominent example. This compound has been shown to induce DNA damage, including strand breaks, in both cultured human bladder cells and bladder cells from rats and mice exposed in vivo wikidata.org.

γ-H2AX formation is recognized as an early and sensitive biomarker for various types of DNA lesions, including direct DNA damage, oxidative stress, and DNA replication stress alfa-chemistry.comwikidata.org. This phosphorylation of histone H2AX at serine 139 is a key event in the cellular DNA damage response (DDR) alfa-chemistry.comwikidata.org. Research indicates that this compound induces γ-H2AX formation in the bladder urothelium of rats wikipedia.orgalfa-chemistry.comuni.lunih.gov. The presence of γ-H2AX may serve as a valuable biomarker for the early detection of both genotoxic and non-genotoxic bladder carcinogens wikidata.orguni.lu. Immunohistochemical analysis further suggests that this compound can induce DNA damage in the epithelial cells, particularly basal cells, of the bladder mucosa nih.gov.

Carcinogenesis and Related Biological Effects

This compound is a well-established carcinogen, with its effects extensively documented in both human and animal studies.

This compound has been classified as a "known to be a human carcinogen" by the U.S. National Toxicology Program since 2014, and the International Agency for Research on Cancer (IARC) has categorized it as "carcinogenic to humans (group 1)" fishersci.fiwikidata.orgfishersci.itepa.gov. Evidence from experimental animal studies consistently demonstrates that this compound induces tumors at multiple tissue sites, including the urinary bladder, spleen, liver, and mammary gland fishersci.it. The mechanisms underlying this compound's carcinogenicity are multifaceted, involving metabolic activation, the formation of DNA and protein adducts, mutagenicity, oxidative DNA damage, chromosomal damage, and cytotoxicity fishersci.itwikipedia.org.

Association with Bladder Cancer

A strong association exists between exposure to this compound and an increased risk of bladder cancer. This link has been particularly evident in epidemiological studies of workers in occupational settings, such as those involved in rubber chemical manufacturing and the dye industries epa.gov. The risk of bladder cancer has been observed to increase with both the duration and level of this compound exposure. Animal studies further corroborate these findings, demonstrating that this compound induces bladder cancer in rats fishersci.itwikipedia.org.

Role of Metabolic Activation in Carcinogenicity

Metabolic activation is a crucial step in the carcinogenic process initiated by this compound fishersci.itepa.gov. The primary metabolic pathway involves cytochrome P450-mediated N-hydroxylation, which occurs in the liver and leads to the formation of N-hydroxy-o-toluidine, a recognized carcinogenic metabolite wikidata.orgfishersci.it. This metabolite can then be transported to the urinary bladder, where it may be released from its conjugated forms in an acidic environment wikidata.orgfishersci.it.

Once in the bladder, N-hydroxy-o-toluidine can either directly interact with DNA or undergo further bio-activation through sulfation or acetylation, catalyzed by cytosolic sulfotransferases or N-acetyltransferases (likely NAT1) wikidata.orgfishersci.it. The resulting highly reactive species, such as the postulated N-acetoxy-o-toluidine, are reactive esters that generate electrophilic arylnitrenium ions capable of binding to DNA wikidata.orgfishersci.it. Other activation pathways, including peroxidase-catalyzed reactions, can lead to the formation of reactive metabolites like quinone-imines in the bladder, which subsequently produce reactive oxygen species fishersci.it. The N-oxidized metabolite, N-hydroxy-o-toluidine, has also been found to be mutagenic.

Cytotoxicity and Cell Proliferation

This compound exhibits cytotoxic effects on cells fishersci.itwikipedia.org. Its metabolites contribute to DNA damage and promote cell proliferation, which are critical events in the progression of bladder carcinogenesis wikipedia.org. The generation of reactive oxygen species (ROS) by this compound metabolites can lead to compensatory cell proliferation as a cellular response to oxidative damage wikidata.orgfishersci.it. Studies have documented an increase in cell proliferative activity within the bladder urothelium of rats exposed to this compound wikipedia.org.

Analytical Methodologies and Environmental Monitoring

Advanced Chromatographic and Spectrophotometric Techniques

The determination of o-tolidine and its metabolites in diverse samples relies heavily on advanced analytical techniques, notably High-Performance Liquid Chromatography (HPLC) coupled with various detection systems and spectrophotometric assays.

HPLC with Electrochemical or UV Detection for Environmental and Biological Samples

HPLC is a widely employed technique for the analysis of this compound and related aromatic amines in both environmental and biological matrices. For instance, a method utilizing HPLC with electrochemical detection (ED) has been developed for the determination of this compound and aniline (B41778) in worker urine specimens who.intnih.gov. This method demonstrated detection limits of 0.6 µg/L for this compound and 1.4 µg/L for aniline, with average recoveries from spiked urine samples ranging from 86% to 93% over a concentration range of 4-100 µg/L nih.gov. Reproducibility, expressed as average relative standard deviation (RSD), was 13% for this compound and 16% for aniline in the range of 2-100 µg/L nih.gov.

HPLC with electrochemical detection has also been applied to the determination of this compound, benzidine (B372746), 3,3-dimethylbenzidine, and 3,3-dichlorobenzidine in textile industry wastewater. This approach achieved a detection limit of 1.94 nM for this compound, which is approximately 10 times lower than that observed with UV detection researchgate.net.

For biological samples like plasma, an HPLC assay employing UV detection has been described for the simultaneous measurement of prilocaine (B1678100), lidocaine, and the prilocaine metabolite this compound. This method requires only a 200-microliter plasma sample and offers a detection limit of 4 ng/mL for this compound nih.gov.

The choice of detection system (electrochemical vs. UV) often depends on the specific analytical requirements, with electrochemical detection generally offering lower detection limits for aromatic amines researchgate.nettandfonline.com.

Table 1: HPLC Detection Limits for this compound and Related Compounds

| Analyte | Matrix | Detection Type | Detection Limit | Reference |

| This compound | Urine | Electrochemical | 0.6 µg/L | nih.gov |

| This compound | Wastewater | Electrochemical | 1.94 nM | researchgate.net |

| This compound | Plasma | UV | 4 ng/mL | nih.gov |

| Benzidine | Urine | UV | < 2 µg/L | tandfonline.com |

| Benzidine | Urine | Electrochemical | < 0.3 µg/L | tandfonline.com |

| o-Dianisidine | Urine | UV | < 2 µg/L | tandfonline.com |

| o-Dianisidine | Urine | Electrochemical | < 0.3 µg/L | tandfonline.com |

| 4,4'-Methylenedianiline | Urine | UV | < 2 µg/L | tandfonline.com |

| 4,4'-Methylenedianiline | Urine | Electrochemical | < 0.3 µg/L | tandfonline.com |

Spectrophotometric Assays for Specific Analytes

This compound is a versatile chromogenic reagent used in various spectrophotometric assays due to its ability to form colored products upon reaction with specific analytes.

Chlorine : this compound is widely recognized as a sensitive colorimetric reagent for the determination of free chlorine in water, including swimming pool water fishersci.cascbt.comscientificlabs.comcdc.gov. Upon exposure to chlorine, this compound forms an intense blue color, which can turn yellow depending on the pH and concentration scientificlabs.comgoogle.com. This color change forms the basis for qualitative and quantitative detection of chlorine scientificlabs.comgoogle.com. An improved method for residual chlorine determination in saline water, based on the this compound reaction, achieved detection limits of 0.11 mg/L for saline matrices and 0.04 mg/L for non-saline matrices, with a precision of 0.93% RSD researchgate.net.

Copper(II) : A spectrophotometric method has been developed for the determination of copper(II) ions using a synthesized this compound derivative, 2,2[this compound-4,4-bis azo]bis[4,5-diphenyl imidazole] (MBBAI), as a chromogenic reagent uobaghdad.edu.iqresearchgate.netamanote.com. The complex formed with copper(II) exhibits a maximum absorption at 409 nm with a molar absorptivity of 0.127 x 104 L mol-1 cm-1 uobaghdad.edu.iqresearchgate.net. The method demonstrated linearity for copper(II) concentrations ranging from 5.00 to 80.00 µg/mL uobaghdad.edu.iqresearchgate.net.

Glucose : The this compound method is a historical, yet accurate and sensitive, spectrophotometric technique for blood and salivary glucose estimation laboratorytests.orgnih.govrjdnmd.orgscribd.comscispace.com. The principle involves the reaction of glucose with this compound in a hot acidic medium to form a stable green-colored complex, N-glycosamine laboratorytests.orgscribd.com. The intensity of the color, measured photometrically at 630 nm (or 620 nm), is directly proportional to the glucose concentration laboratorytests.orgrjdnmd.orgscribd.comscispace.com. While largely replaced by enzymatic methods due to concerns about this compound's carcinogenicity, its simplicity and accuracy were notable laboratorytests.org.

Laccase Activity : this compound serves as a substrate in spectrophotometric assays for measuring laccase activity scientificlabs.comresearchgate.netdoi.org. The oxidation of this compound by laccase produces a blue-colored product, with increases in absorbance observed at 366 nm, 630 nm, and 850 nm researchgate.net. This assay has been used to determine laccase activity in various fungal extracts researchgate.net.

Table 2: Spectrophotometric Parameters for Copper(II) Determination using MBBAI

| Parameter | Value | Reference |

| Reagent | 2,2[this compound-4,4-bis azo]bis[4,5-diphenyl imidazole] (MBBAI) | uobaghdad.edu.iqresearchgate.net |

| Optimal pH | 5 | uobaghdad.edu.iqresearchgate.net |

| Maximum Absorption | 409 nm | uobaghdad.edu.iqresearchgate.net |

| Molar Absorptivity | 0.127 x 104 L mol-1 cm-1 | uobaghdad.edu.iqresearchgate.net |

| Linear Range (Cu(II)) | 5.00 - 80.00 µg/mL | uobaghdad.edu.iqresearchgate.net |

| Limit of Detection (LOD) | 1.924 µg/mL | uobaghdad.edu.iqresearchgate.net |

| Limit of Quantification (LOQ) | 6.42 µg/mL | uobaghdad.edu.iqresearchgate.net |

| Stoichiometric Composition | 1:2 (Cu:MBBAI) | uobaghdad.edu.iqresearchgate.net |

Optimization of Reaction Conditions and Kinetic Parameters

Optimization of reaction conditions is crucial for the sensitivity, accuracy, and efficiency of spectrophotometric assays. For the spectrophotometric determination of copper(II) using MBBAI, factors such as pH, reagent concentration, time, and temperature have been investigated uobaghdad.edu.iqresearchgate.netimpactfactor.orgresearchgate.net. The optimal pH was found to be 5, and the maximum absorbance of the complex was achieved at a specific reagent concentration uobaghdad.edu.iqresearchgate.netimpactfactor.orgresearchgate.net. The stability of the complex and its absorbance can be affected by temperature, with higher temperatures potentially leading to dissociation impactfactor.orgresearchgate.net.

In the context of laccase activity assays using this compound, optimization studies have focused on factors like this compound concentration and pH researchgate.net. Maximum oxidation of this compound by laccase occurred at approximately 3 mM this compound, and the reaction exhibited an apparent pH optimum at around 5.0 researchgate.net. Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) are determined by analyzing the reaction velocity at varying substrate concentrations frontiersin.org. For laccase isozymes from Ganoderma sp., Km values for this compound ranged from 78 to 724 µM frontiersin.org. The linearity of the assay's absorbance with time after a lag period is also a key characteristic, though its duration can be influenced by pH researchgate.net.

Biomonitoring of Exposure and Metabolites

Biomonitoring plays a critical role in assessing human exposure to this compound, as absorption can occur through inhalation and dermal contact who.intmdpi.comnih.gov. This approach provides a more comprehensive picture of total exposure compared to air monitoring alone mdpi.com.

Analysis of this compound and Metabolites in Urine and Blood